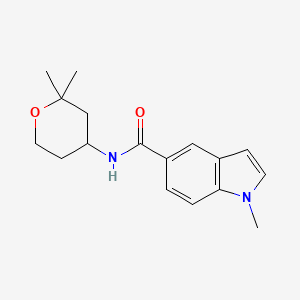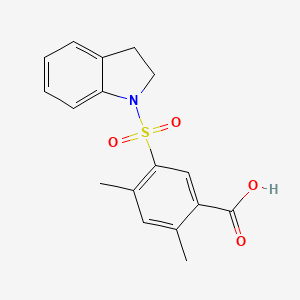![molecular formula C17H14F2N4O2 B12166577 N,N'-bis[(E)-(4-fluorophenyl)methylideneamino]propanediamide CAS No. 406704-98-1](/img/structure/B12166577.png)
N,N'-bis[(E)-(4-fluorophenyl)methylideneamino]propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of two (E)-(4-fluorophenyl)methylidene groups attached to a propanedihydrazide backbone. The fluorine atoms in the phenyl rings contribute to the compound’s unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide typically involves the condensation of 4-fluorobenzaldehyde with propanedihydrazide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bonds. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide involves its interaction with specific molecular targets and pathways. The compound is known to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to cell death in certain cancer cells. The fluorine atoms in the phenyl rings enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, making it a potent agent for inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide can be compared with other similar compounds, such as:
N’~1~,N’~3~-dimethyl-N’~1~,N’~3~-bis(phenylcarbonothioyl)propanedihydrazide (Elesclomol): Known for its ability to selectively kill cisplatin-resistant lung cancer cells through the induction of oxidative stress
N’~1~,N’~3~-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine: Used in electrochemical studies and as a self-assembled monolayer on electrodes.
The uniqueness of N’~1~,N’~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide lies in its fluorine-substituted phenyl rings, which enhance its chemical stability and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
406704-98-1 |
|---|---|
Formule moléculaire |
C17H14F2N4O2 |
Poids moléculaire |
344.31 g/mol |
Nom IUPAC |
N,N'-bis[(Z)-(4-fluorophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C17H14F2N4O2/c18-14-5-1-12(2-6-14)10-20-22-16(24)9-17(25)23-21-11-13-3-7-15(19)8-4-13/h1-8,10-11H,9H2,(H,22,24)(H,23,25)/b20-10-,21-11- |
Clé InChI |
MAPYVAYHBIZRRN-JTMCVSSMSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N\NC(=O)CC(=O)N/N=C\C2=CC=C(C=C2)F)F |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B12166494.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12166505.png)


![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12166517.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B12166519.png)
![2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12166527.png)
![Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12166546.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12166552.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]propan-1-one](/img/structure/B12166569.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide](/img/structure/B12166574.png)
![3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide](/img/structure/B12166582.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12166587.png)
